![molecular formula C17H14N4O3 B11944225 2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die einen Indol-Rest und eine Nitrophenylgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)methyliden]acetohydrazid erfolgt typischerweise durch die Kondensation von 2-(1H-Indol-3-yl)essigsäurehydrazid mit 3-Nitrobenzaldehyd. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt, um die Bildung der Hydrazonbindung zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reinigungsmethoden umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indol-Rest.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Indolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nucleophile (z. B. Amine) werden häufig eingesetzt.
Hauptprodukte
Oxidation: Oxidierte Derivate des Indolrings.
Reduktion: Aminoderivate der Nitrophenylgruppe.
Substitution: Verschiedene substituierte Indolderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)methyliden]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird für sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaften: Es wird auf seine potenzielle Verwendung bei der Entwicklung organischer elektronischer Materialien aufgrund seiner einzigartigen elektronischen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)methyliden]acetohydrazid ist nicht vollständig geklärt. Es wird vermutet, dass es über seine Indol- und Nitrophenyl-Reste mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Interaktionen können biologische Pfade modulieren und zu den beobachteten pharmakologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and nitrophenyl moieties. These interactions can modulate biological pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Indol-3-yl)acetonitril: Bekannt für seinen Einsatz bei der Synthese von Fluorophoren.
2-(1H-Indol-3-yl)acetylglycin: Wird in biochemischen Analysen verwendet.
3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranyliden)-1-propanon: Wird für sein Potenzial als pharmazeutisches Zwischenprodukt untersucht.
Einzigartigkeit
2-(1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)methyliden]acetohydrazid ist durch seine Kombination aus einem Indolring und einer Nitrophenylgruppe einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleiht. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C17H14N4O3 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-13-11-18-16-7-2-1-6-15(13)16)20-19-10-12-4-3-5-14(8-12)21(23)24/h1-8,10-11,18H,9H2,(H,20,22)/b19-10+ |
InChI-Schlüssel |
GYUOGMLCPGFTAL-VXLYETTFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




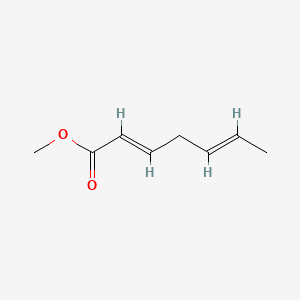
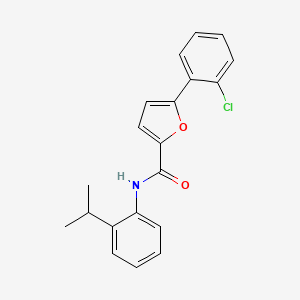
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
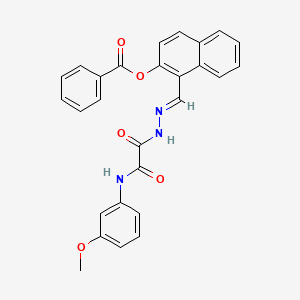

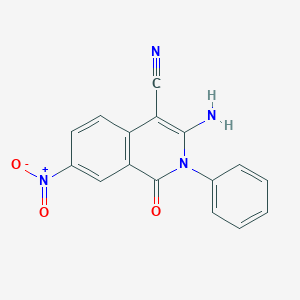
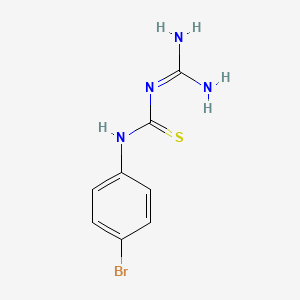
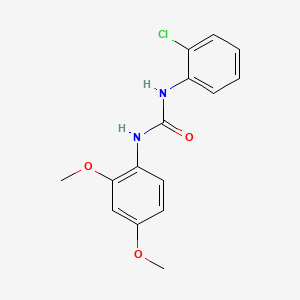
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)
